8-Chloroquinoline-4-carboxylic acid
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Overview
Description
8-Chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6ClNO2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to yield quinoline-2,4-dicarboxylic acid, which can then be chlorinated to produce this compound . Another method involves the Friedlander synthesis, where aniline derivatives are condensed with β-ketoesters under suitable reaction conditions .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine and silica gel are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or N-chlorosuccinimide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Chloroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and metal chelators.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-4-carboxylic acid involves its interaction with various molecular targets. For instance, quinoline derivatives can inhibit enzymes such as alkaline phosphatases by binding to their active sites . Additionally, they can chelate metal ions, disrupting metal-dependent biological processes .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the chlorine substituent but shares similar chemical properties.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a carboxylic acid group, leading to different biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness: 8-Chloroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
8-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWCPBIOYKIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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